molecular formula C10H13ClO3 B11952366 3-(2-Chloro-6-methylphenoxy)propane-1,2-diol CAS No. 7149-83-9

3-(2-Chloro-6-methylphenoxy)propane-1,2-diol

Cat. No.: B11952366
CAS No.: 7149-83-9
M. Wt: 216.66 g/mol
InChI Key: MEVXADNQQUNQKB-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C10H13ClO3 It is known for its unique chemical structure, which includes a chlorinated phenoxy group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenoxy)propane-1,2-diol typically involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-Chloro-6-methylphenoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The chlorinated phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The diol moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenoxy)propane-1,2-diol
  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
  • 3-Chloro-1,2-propanediol

Uniqueness

3-(2-Chloro-6-methylphenoxy)propane-1,2-diol is unique due to the presence of both a chlorinated phenoxy group and a propane-1,2-diol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7149-83-9

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

3-(2-chloro-6-methylphenoxy)propane-1,2-diol

InChI

InChI=1S/C10H13ClO3/c1-7-3-2-4-9(11)10(7)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3

InChI Key

MEVXADNQQUNQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC(CO)O

Origin of Product

United States

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